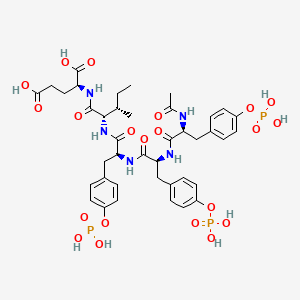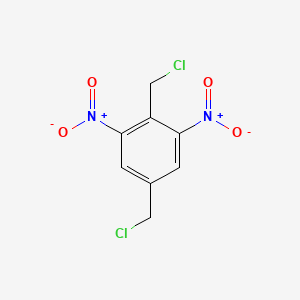
Benzene, 2,5-bis(chloromethyl)-1,3-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2,5-bis(chloromethyl)-1,3-dinitro-: is an organic compound with the molecular formula C8H6Cl2N2O4 It is a derivative of benzene, where two chloromethyl groups and two nitro groups are substituted at the 2, 5, 1, and 3 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- typically involves the nitration of benzene derivatives followed by chloromethylation The nitration process introduces nitro groups into the benzene ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- can undergo oxidation reactions, where the chloromethyl groups are converted to carboxylic acids.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Major Products:
Oxidation: 2,5-Dicarboxy-1,3-dinitrobenzene.
Reduction: 2,5-Bis(aminomethyl)-1,3-dinitrobenzene.
Substitution: 2,5-Bis(hydroxymethyl)-1,3-dinitrobenzene or 2,5-Bis(aminomethyl)-1,3-dinitrobenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers, dyes, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of nitro and chloromethyl groups on biological systems. It can be used to investigate the mechanisms of toxicity and the metabolic pathways involved in the detoxification of nitro compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is used in the production of specialty chemicals, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other biomolecules, leading to cytotoxic effects. The chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, resulting in the inhibition of enzymatic activities and disruption of cellular functions.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,2-bis(chloromethyl)-: This compound has chloromethyl groups at the 1 and 2 positions and lacks nitro groups.
Benzene, 1,4-bis(chloromethyl)-: This compound has chloromethyl groups at the 1 and 4 positions and lacks nitro groups.
Benzene, 1,3-dinitro-: This compound has nitro groups at the 1 and 3 positions and lacks chloromethyl groups.
Uniqueness: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is unique due to the presence of both chloromethyl and nitro groups, which impart distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
177537-18-7 |
|---|---|
Molekularformel |
C8H6Cl2N2O4 |
Molekulargewicht |
265.05 g/mol |
IUPAC-Name |
2,5-bis(chloromethyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C8H6Cl2N2O4/c9-3-5-1-7(11(13)14)6(4-10)8(2-5)12(15)16/h1-2H,3-4H2 |
InChI-Schlüssel |
UGYQECCNWCGABC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CCl)[N+](=O)[O-])CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


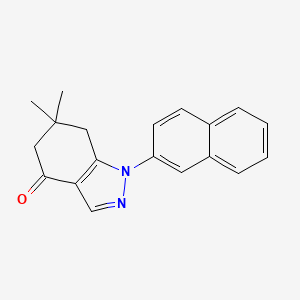
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)
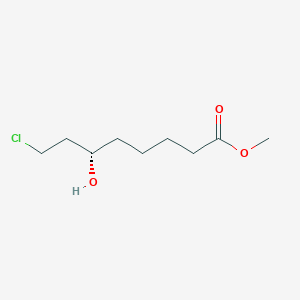
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)
![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)


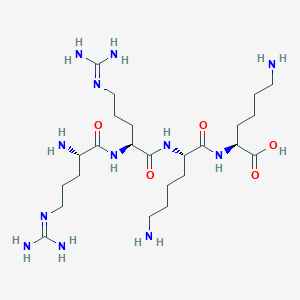
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
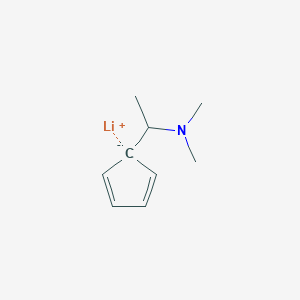
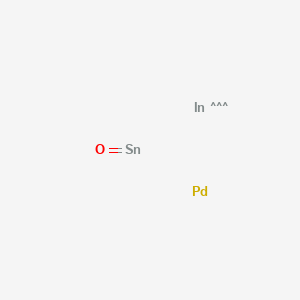
![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
